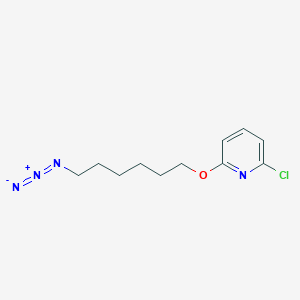

2-(6-Azidohexyloxy)-6-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-Azidohexyloxy)-6-chloropyridine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an azidohexyloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and specific, leading to the formation of the desired product with high yields .

Industrial Production Methods

Industrial production of 2-(6-Azidohexyloxy)-6-chloropyridine may involve large-scale synthesis using similar click chemistry techniques. The process would be optimized for scalability, cost-effectiveness, and safety, given the explosive nature of azide compounds .

Chemical Reactions Analysis

Types of Reactions

2-(6-Azidohexyloxy)-6-chloropyridine can undergo various chemical reactions, including:

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: DTT or thioacetic acid in solvents like DMF, DMAc, or DMSO.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-(6-Azidohexyloxy)-6-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Azidohexyloxy)-6-chloropyridine involves its reactivity due to the presence of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .

Comparison with Similar Compounds

Similar Compounds

2-(6-Azidohexyloxy)-4-chloropyridine: Similar structure but with the chlorine atom at the 4-position.

2-(6-Azidohexyloxy)-6-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

2-(6-Azidohexyloxy)-6-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(6-Azidohexyloxy)-6-chloropyridine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of the azidohexyloxy group also provides versatility in click chemistry applications, making it a valuable compound for various research and industrial purposes .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C12H14ClN5O

Molecular Weight: 283.73 g/mol

Structural Characteristics:

- The compound features a chloropyridine moiety, which is known for its diverse biological activities.

- The azido group (–N₃) is often utilized in bioorthogonal chemistry, allowing for selective labeling and imaging in biological systems.

The biological activity of 2-(6-Azidohexyloxy)-6-chloropyridine can be attributed to its interaction with various molecular targets, including enzymes and receptors. The azido group enhances the compound's reactivity, enabling it to participate in click chemistry reactions, which are pivotal in drug development and biological imaging.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing chloropyridine have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that chlorinated pyridine derivatives possess anticancer activity. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted.

Case Studies

-

Study on Antimicrobial Efficacy:

- Objective: Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: The compound showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Anticancer Activity Assessment:

- Objective: Investigate the cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was used to determine cell viability post-treatment.

- Results: A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10-25 µM across different cancer cell lines.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 283.73 g/mol |

| Antimicrobial MIC | 32 µg/mL (E. coli) |

| IC50 (Cancer Cell Lines) | 10-25 µM |

Properties

IUPAC Name |

2-(6-azidohexoxy)-6-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-10-6-5-7-11(15-10)17-9-4-2-1-3-8-14-16-13/h5-7H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGXWNZCUMRJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)OCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.